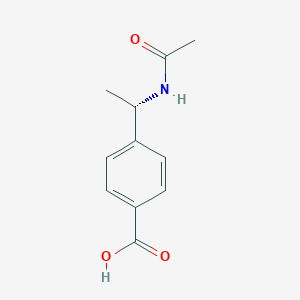

(s)-4-(1-Acetamidoethyl)benzoic acid

Beschreibung

(S)-4-(1-Acetamidoethyl)benzoic acid is a chiral benzoic acid derivative featuring a stereogenic center at the ethyl side chain. Its molecular formula is C₁₁H₁₃NO₃ (molecular weight: 207.23 g/mol), comprising a benzoic acid core substituted at the para-position with an (S)-configured 1-acetamidoethyl group.

The stereochemistry of the acetamidoethyl group may influence biological activity, as enantiomers often exhibit distinct pharmacological profiles.

Eigenschaften

Molekularformel |

C11H13NO3 |

|---|---|

Molekulargewicht |

207.23 g/mol |

IUPAC-Name |

4-[(1S)-1-acetamidoethyl]benzoic acid |

InChI |

InChI=1S/C11H13NO3/c1-7(12-8(2)13)9-3-5-10(6-4-9)11(14)15/h3-7H,1-2H3,(H,12,13)(H,14,15)/t7-/m0/s1 |

InChI-Schlüssel |

VGGHZGMYGRBYIO-ZETCQYMHSA-N |

Isomerische SMILES |

C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C |

Kanonische SMILES |

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1S)-1-acetamidoethyl]benzoic acid typically involves the acylation of 4-[(1S)-1-aminoethyl]benzoic acid. The reaction can be carried out using acetic anhydride or acetyl chloride as the acylating agents in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted under reflux conditions to ensure complete conversion of the amino group to the acetamido group.

Industrial Production Methods

Industrial production of 4-[(1S)-1-acetamidoethyl]benzoic acid may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(1S)-1-acetamidoethyl]benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert the acetamido group to an amino group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: 4-[(1S)-1-aminoethyl]benzoic acid.

Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

4-[(1S)-1-acetamidoethyl]benzoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and cytotoxic properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[(1S)-1-acetamidoethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares (S)-4-(1-Acetamidoethyl)benzoic acid with structurally related benzoic acid derivatives, emphasizing functional groups, physicochemical properties, and bioactivity:

<sup>a</sup> LogP values are estimated using fragment-based methods.

<sup>b</sup> Solubility inferred from analogous compounds.

Key Structural and Functional Differences:

Core Modifications: The target compound retains the free carboxylic acid group, unlike (S)-Methyl 4-(1-aminoethyl)benzoate, which is esterified. Compared to Proglobeflowery acid (PA), which has hydroxyl, methoxy, and prenyl substituents, the acetamidoethyl group in the target compound introduces an amide bond, enhancing hydrogen-bonding capacity but reducing hydrophobicity relative to PA’s prenyl chain .

Stereochemical Influence: The (S)-configuration of the acetamidoethyl side chain may confer selectivity in binding to chiral biological targets, a feature absent in non-chiral analogs like 4-((2-Ethoxyacetamido)methyl)benzoic acid .

Bioactivity Implications: Proglobeflowery acid’s antioxidant activity is attributed to its phenolic hydroxyl and electron-donating prenyl group, whereas the target compound’s acetamidoethyl group may favor interactions with proteases or amidases . The amino group in (S)-Methyl 4-(1-aminoethyl)benzoate could serve as a protonatable site under physiological conditions, unlike the target compound’s neutral amide group, which may reduce cellular uptake efficiency .

Research Findings and Data Gaps

Synthetic Routes: (S)-Methyl 4-(1-aminoethyl)benzoate is synthesized via nucleophilic substitution with a reported yield of 83% . By analogy, the target compound could be prepared by acetylation of a primary amine precursor, though experimental validation is needed.

Physicochemical Properties :

- The acetamido group’s electron-withdrawing nature likely lowers the pKa of the benzoic acid moiety compared to Proglobeflowery acid, enhancing solubility in alkaline conditions.

Biological Activity: No direct data on the target compound’s bioactivity are available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.